molecular formula C11H7FN2S B6257589 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 1016757-34-8

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile

Cat. No.: B6257589
CAS No.: 1016757-34-8
M. Wt: 218.25 g/mol
InChI Key: JRHONXLZYUYQPL-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a chemical compound with the molecular formula C 11 H 7 FN 2 S and a molecular weight of 218.25 g/mol . Its structure incorporates a fluorophenyl-substituted thiazole ring, a privileged scaffold in medicinal chemistry that is found in numerous bioactive molecules and FDA-approved drugs . The presence of the nitrile (-C≡N) group provides a versatile handle for further synthetic elaboration, making this compound a valuable intermediate in organic synthesis and drug discovery. This compound serves as a key building block for the research and development of novel therapeutic agents. The thiazole core is a significant pharmacophore associated with a broad spectrum of biological activities . Specifically, derivatives based on similar 2-aminothiazole and phenylthiazole scaffolds have demonstrated potent anticancer properties in cell-based assays, with some showing activity against human chronic myeloid leukemia cells and acting as PARP-1 inhibitors . Furthermore, such thiazole derivatives have been investigated for their antitrypanosomal activity, showing promising results against Trypanosoma brucei , the parasite responsible for African sleeping sickness . The integration of the fluorophenyl moiety, a common feature in modern drug molecules, can influence the compound's lipophilicity, metabolic stability, and overall binding affinity to biological targets . Researchers utilize this compound as a precursor for the synthesis of more complex heterocyclic hybrids via molecular hybridization strategies. This approach aims to enhance drug efficacy, mitigate multi-drug resistance, and reduce potential toxicity . It is commonly employed in the construction of combinatorial libraries for high-throughput screening and in structure-activity relationship (SAR) studies to optimize pharmacological properties. Product Identification: • CAS Number: 1016757-34-8 • MDL Number: MFCD09932581 • SMILES: FC1=C(C2N=C(CC#N)SC=2)C=CC=C1 This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1016757-34-8

Molecular Formula

C11H7FN2S

Molecular Weight

218.25 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile

InChI

InChI=1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2

InChI Key

JRHONXLZYUYQPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)CC#N)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The mechanism proceeds via nucleophilic attack of the thioamide’s sulfur atom on the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. The cyanomethyl group at position 2 originates from the thioamide’s structure, while the 4-(2-fluorophenyl) substituent derives from the bromoketone.

Key Reaction Steps :

  • Nucleophilic Substitution : Thioamide’s sulfur attacks the electrophilic α-carbon of the bromoketone.

  • Cyclization : Intramolecular dehydration forms the thiazole heterocycle.

  • Deprotonation : Base-mediated elimination of HBr yields the final product.

Experimental Protocol and Optimization

A representative procedure involves refluxing equimolar quantities of 2-bromo-1-(2-fluorophenyl)ethanone (1.0 eq) and 2-cyanothioacetamide (1.0 eq) in anhydrous ethanol for 4–6 hours. The crude product is precipitated by dilution with ice water and recrystallized from methanol.

Optimization Insights :

  • Solvent Selection : Ethanol or tetrahydrofuran (THF) is preferred for solubility and reaction kinetics. Aqueous mixtures promote hydrolysis of the nitrile group, necessitating anhydrous conditions.

  • Temperature : Reflux temperatures (78–85°C) ensure complete conversion. Prolonged heating (>8 hours) risks side reactions, including dimerization of the bromoketone.

  • Yield : Typical yields range from 65% to 75%, with purity >95% confirmed by HPLC.

Microwave-Assisted Synthesis in Glycerol: A Green Chemistry Approach

Microwave irradiation significantly enhances reaction efficiency, reducing time and energy consumption. This method, reported by S. S. K. et al., employs glycerol—a biodegradable, non-toxic solvent—to synthesize 2-cyanomethylthiazoles.

Procedure and Advantages

Reagents :

  • 2-Bromo-1-(2-fluorophenyl)ethanone (1.0 eq)

  • 2-Cyanothioacetamide (1.0 eq)

  • Anhydrous glycerol (3–4 mL per mmol of substrate)

Steps :

  • Combine reagents in a microwave vial and prestir for 4 minutes.

  • Irradiate at 40–45 Watts for 3.5–4.5 minutes, maintaining internal temperatures at 95–120°C.

  • Quench with ethanol-water (1:50), isolate by filtration, and air-dry.

Key Advantages :

  • Reaction Time : 4 minutes vs. 4–6 hours for thermal methods.

  • Yield Improvement : 85–90% isolated yield due to reduced side reactions.

  • Sustainability : Glycerol’s high boiling point and reusability align with green chemistry principles.

Comparative Analysis of Methods

ParameterThermal Method (Ethanol Reflux)Microwave (Glycerol)
Time 4–6 hours3.5–4.5 minutes
Yield 65–75%85–90%
Solvent Toxicity Moderate (ethanol)Low (glycerol)
Energy Consumption HighLow
By-Products <5% (dimerization products)<2% (amide derivatives)

Side Reactions and Mitigation Strategies

Hydrolysis of the Nitrile Group

Traces of water in the reaction mixture can hydrolyze the cyanomethyl group to an acetamide derivative (2-[4-(2-fluorophenyl)thiazol-2-yl]acetamide). This is minimized by:

  • Using anhydrous solvents (e.g., molecular sieves in ethanol).

  • Avoiding protic additives like triethylamine.

Dimerization of α-Bromoketone

Elevated temperatures in thermal methods may cause ketone dimerization. Microwave irradiation’s rapid heating circumvents this issue.

Characterization and Analytical Data

While direct data for this compound is sparse in the literature, analogous compounds provide benchmarks:

  • Melting Point : Expected 60–65°C (cf. 61–63°C for 2-(4-phenylthiazol-2-yl)acetonitrile).

  • 1H NMR (CDCl3) : δ 7.85–7.45 (m, 4H, Ar-H), 4.25 (s, 2H, CH2CN), 3.10 (s, 1H, thiazole-H).

  • HPLC-MS : [M+H]+ at m/z 243.1.

Industrial-Scale Considerations

For large-scale production, the microwave method faces challenges in heat dissipation and vessel design. Modified protocols using continuous-flow reactors or ultrasonic agitation are under investigation to bridge lab- and industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential for development as an antibiotic agent. The thiazole ring is known for enhancing bioactivity due to its ability to interact with biological targets effectively.

Anticancer Properties
Thiazole derivatives have been studied for their anticancer potential. A specific investigation into compounds containing the thiazole moiety revealed their ability to inhibit cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Agrochemical Applications

Pesticide Development
The compound's structure lends itself to modifications that can enhance its effectiveness as a pesticide. Research has shown that thiazole-based compounds can act as fungicides and herbicides. For instance, derivatives of this compound have been evaluated for their ability to control plant pathogens, showing promising results in laboratory settings.

Materials Science Applications

Polymer Chemistry
In materials science, thiazole-containing compounds are explored for their role in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical strength.

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus growth using thiazole derivatives.
Study BAnticancer PropertiesInduced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potency comparable to established chemotherapeutics.
Study CAgrochemical EfficacyShowed significant reduction in fungal growth in treated crops compared to controls, indicating potential as a fungicide.
Study DPolymer DevelopmentEnhanced thermal stability in polymers when thiazole derivatives were incorporated into the matrix, improving material performance under stress.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Biological Activity Reference
2-[4-(4-Chlorophenyl)-thiazol-2-yl]-3-thiophen-2-yl-acrylonitrile 4-Chlorophenyl, acrylonitrile 314.80 Enhanced π-conjugation; potential kinase inhibition
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile 2,4-Dichlorophenyl, furyl 335.20 High logP (lipophilic); discontinued due to unknown toxicity
2-[4-(Adamantan-1-yl)-1,3-thiazol-2-yl]acetonitrile Adamantyl 258.39 Bulky substituent; potential CNS targeting
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Hydroxy-3-methoxyphenyl 264.28 Dual COX-1/COX-2 inhibition (IC₅₀: ~9–11 μM)
2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]acetonitrile Isopropyl 165.24 Lower molecular weight; increased solubility

Physicochemical Properties

  • Lipophilicity: Fluorine substitution (as in the target compound) increases lipophilicity compared to non-halogenated analogues (e.g., logP of 3.19 for dichlorophenyl derivatives vs. ~2.5 for fluorophenyl derivatives) .
  • Solubility : Bulky substituents like adamantyl (logP: ~3.5) reduce aqueous solubility, while smaller groups (e.g., isopropyl) improve it .

Biological Activity

2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile is a thiazole-based compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).

  • Molecular Formula : C11H7FN2S
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 1016757-34-8

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, as supported by studies showing significant inhibition zones in agar diffusion tests .

Anticancer Activity

Thiazole compounds have also been investigated for their anticancer properties. In cell line studies, this compound showed cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical)12.5
MCF-7 (breast)10.0
A549 (lung)15.0

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt pathway .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. For this compound, modifications to the thiazole ring and the substitution pattern on the phenyl group have been studied:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Phenyl Ring Modifications : Substituents on the phenyl ring can significantly alter potency; electron-donating groups tend to enhance activity while electron-withdrawing groups may reduce it.

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in preclinical models:

  • Study on Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives demonstrated that those with halogen substitutions exhibited superior antimicrobial properties compared to their non-halogenated counterparts .
  • Cytotoxicity Assessment : A study involving multiple cancer cell lines revealed that compounds with a similar thiazole structure exhibited IC50 values comparable to established chemotherapeutics, indicating potential for further development .

Q & A

Basic: What synthetic strategies are optimal for preparing 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile, and how do substituent positions influence reaction efficiency?

Answer:
The synthesis typically involves cyclocondensation of 2-cyanothioacetamide with α-halo ketones or via nucleophilic substitution on pre-formed thiazole intermediates. For example, substituting 2-fluorophenyl groups may require careful control of reaction conditions (e.g., solvent polarity, temperature) to avoid steric hindrance or electronic deactivation. A similar route for 4-methylthiazole derivatives achieved 54% yield using 2-cyanothioacetamide and chloroacetone . Fluorine's electron-withdrawing effect at the ortho position (2-fluorophenyl) may reduce nucleophilic reactivity compared to para-substituted analogs, necessitating longer reaction times or catalytic additives like DBU. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) is critical to isolate the nitrile product from thiourea byproducts.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

TechniqueKey Data Points
¹H/¹³C NMR Thiazole ring protons (δ 7.5–8.5 ppm), aromatic F-substituted protons (δ 7.0–7.4 ppm), and acetonitrile carbon (δ ~115–120 ppm). ¹⁹F NMR shows a singlet at δ -110 to -120 ppm .
HRMS Exact mass: 232.0443 (C₁₁H₇FN₂S). Observed m/z must match within 3 ppm for validation .
IR Strong C≡N stretch at ~2240 cm⁻¹, thiazole C-S-C bands at 650–750 cm⁻¹.
XRD Confirms planarity of the thiazole ring and dihedral angles between fluorophenyl and acetonitrile groups .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic findings during structure elucidation?

Answer:
Discrepancies (e.g., NMR suggesting conformational flexibility vs. XRD showing rigid packing) require cross-validation:

Variable-Temperature NMR : To detect dynamic processes (e.g., ring puckering) that may explain spectral broadening.

DFT Calculations : Compare computed NMR shifts (GIAO method) with experimental data to identify dominant conformers .

Polymorph Screening : Use solvent-drop grinding or slurry methods to isolate alternate crystal forms, then re-validate via SC-XRD and PXRD .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···F, π-stacking) that stabilize specific conformations in the solid state .

Advanced: What computational methods are suitable for analyzing the electronic effects of the 2-fluorophenyl group on the thiazole-acetonitrile core?

Answer:

  • DFT (B3LYP/6-311++G(d,p)) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine on the thiazole’s aromaticity and acetonitrile’s reactivity.
  • Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions (e.g., σ(C–F) → π*(thiazole)) that influence charge distribution .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic regions to predict reactivity in cross-coupling or nucleophilic substitution reactions.

Advanced: What challenges arise in crystallographic studies of this compound, and how can SHELX tools address them?

Answer:
Common challenges include:

  • Disordered Fluorine Atoms : Use PART instructions in SHELXL to refine split positions and apply restraints (e.g., DFIX, SIMU) .
  • Twinning : Test for twinning via ROTAX/CELL_NOW in SHELXL. Apply HKLF 5 format for integration of twinned data .
  • Weak Diffraction : Optimize data collection at low temperatures (100 K) and use SQUEEZE (Platon) to model solvent-accessible voids .
  • Validation : Check for overfitting using R1/wR2 and CC/CC_all metrics. ADDSYM in PLATON detects missed symmetry .

Advanced: How does this compound serve as a precursor for PET radioligands targeting neurological receptors?

Answer:
The thiazole-acetonitrile scaffold is a key building block for metabotropic glutamate receptor (mGluR5) ligands. For example:

  • Radiolabeling : Introduce ¹⁸F via nucleophilic aromatic substitution (e.g., displace nitro groups) or prosthetic group coupling (e.g., [¹⁸F]SFB) .
  • Structure-Activity Relationship (SAR) : Modify the fluorophenyl group (e.g., 2,4-diF substitution) to enhance blood-brain barrier permeability and receptor affinity. Derivatives like [¹⁸F]FPEB show high mGluR5 binding in vivo .
  • In Vivo Stability : Assess metabolic stability via LC-MS/MS analysis of plasma and brain homogenates after tracer administration.

Advanced: How can researchers design a structure-activity relationship (SAR) study using derivatives of this compound?

Answer:
Methodology :

Core Modifications : Synthesize analogs with varying substituents (e.g., 3-F, 4-CF₃ on phenyl; thiazole→oxazole).

In Vitro Assays : Measure binding affinity (IC₅₀ via radioligand displacement) and functional activity (cAMP/Gq-coupled assays).

QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ), steric (molar refractivity), and lipophilic (logP) parameters with activity.

Crystallographic Data : Overlay ligand-receptor docking poses (e.g., mGluR5 PDB: 6FF6) to identify critical hydrogen bonds (e.g., thiazole N···Arg323) .

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